molecular formula C12H10N4 B14673156 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 39928-75-1

7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B14673156
CAS No.: 39928-75-1
M. Wt: 210.23 g/mol
InChI Key: YJGJVDAVZREQFP-UHFFFAOYSA-N
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Description

7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, forming a unique bicyclic structure.

Preparation Methods

The synthesis of 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 4-phenoxy benzaldehyde with malononitrile to yield 2-cyano-3-(4-phenoxy)phenyl acrylonitrile. This intermediate undergoes further cyclization and amination reactions to form the desired pyrrolopyrimidine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine include other pyrrolopyrimidines and pyridopyrimidines. These compounds share a similar bicyclic structure but differ in their substituents and specific biological activities. For instance, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is another potent derivative with significant antitubercular activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

Properties

CAS No.

39928-75-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4/c13-12-11-10(15-7-16-12)9(6-14-11)8-4-2-1-3-5-8/h1-7,14H,(H2,13,15,16)

InChI Key

YJGJVDAVZREQFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3N

Origin of Product

United States

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